molecular formula C16H16ClN7O2 B2923742 (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 2034417-68-8

(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2923742
CAS RN: 2034417-68-8
M. Wt: 373.8
InChI Key: RGXYUYWBWMBCSP-UHFFFAOYSA-N
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Description

The compound “(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a triazole ring, and a piperazine ring . It belongs to the class of heterocyclic compounds, which are cyclic compounds with at least two different elements in the ring members . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups and rings. The presence of a pyridine ring, a triazole ring, and a piperazine ring contributes to its unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound's relevance to scientific research is highlighted through its association with the synthesis and study of antimicrobial activities. For instance, novel derivatives of 1,2,4-triazole have been synthesized and tested for their antimicrobial properties, indicating the potential of structurally similar compounds in contributing to the development of new antimicrobial agents. These findings demonstrate the chemical's utility in creating substances that possess good to moderate activities against various microorganisms (Bektaş et al., 2007).

Genotoxicity Studies

Research exploring the genotoxicity of compounds structurally related to (5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone has been conducted. These studies are essential in evaluating the safety profiles of potential therapeutic agents, focusing on their metabolism and interaction with DNA to assess the risk of genetic damage and its implications for drug development (Kalgutkar et al., 2007).

Design and Biological Evaluation for Therapeutic Uses

The compound is part of a broader category of chemicals evaluated for their therapeutic potential, including as inhibitors of specific enzymes or receptors. For example, aminopyridopyrazinones have been identified as potent and selective inhibitors, demonstrating significant in vivo efficacy in disease models. These compounds' ability to penetrate the brain makes them particularly interesting for assessing the therapeutic potential of central inhibition of target enzymes or receptors, marking a critical step in drug discovery and development (Hughes et al., 2010).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds with biological receptors contribute to understanding the mechanistic basis of their action. This knowledge is instrumental in designing drugs with improved efficacy and reduced side effects, highlighting the compound's importance in the field of medicinal chemistry and pharmacology (Shim et al., 2002).

Anticonvulsant and Antimicrobial Activity

Further emphasizing the compound's relevance, studies have synthesized and evaluated derivatives for their anticonvulsant and antimicrobial activities. These efforts underscore the continuous search for novel therapeutic agents capable of addressing diverse health challenges, from infectious diseases to neurological disorders (Aytemir et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a potential candidate for drug development.

properties

IUPAC Name

3-chloro-5-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O2/c1-10-20-21-14-13(18-2-3-24(10)14)22-4-6-23(7-5-22)16(26)11-8-12(17)15(25)19-9-11/h2-3,8-9H,4-7H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXYUYWBWMBCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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